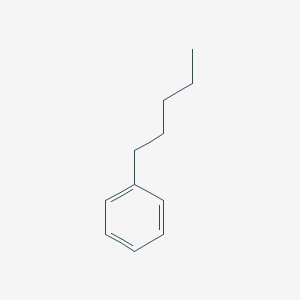

Pentylbenzene

Description

Propriétés

IUPAC Name |

pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWATWSYOIIXYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022054 | |

| Record name | Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Amylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | Amylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-68-1 | |

| Record name | Pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5409M6Z67M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pentylbenzene typically involves an electrophilic substitution reaction known as Friedel-Crafts alkylation. In this process, benzene reacts with an alkyl halide (such as pentyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the efficient formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Pentylbenzene undergoes various chemical reactions, including:

Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfuric acid (H₂SO₄) for sulfonation; halogens (Cl₂, Br₂) with catalysts for halogenation.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.

Applications De Recherche Scientifique

Polymer Synthesis

Pentylbenzene is employed in the synthesis of polymeric materials due to its ability to form cross-linked networks. These materials are characterized by enhanced surface areas and mesopore structures, which are beneficial for applications in filtration and catalysis .

Case Study: Cross-Linking Monomers

In a study focusing on monolithic columns for chromatography, this compound was used as a cross-linking monomer. The resulting polymeric monoliths exhibited improved performance in separating small molecules, highlighting this compound's role in advancing chromatographic technology .

Chemical Synthesis

Solubilization Studies

this compound has been investigated for its solubilization properties in micellar systems. Research shows that it can effectively solubilize various alkylbenzenes into lithium 1-perfluoroundecanoate micelles, which is crucial for enhancing the solubility of hydrophobic compounds in aqueous environments .

Environmental Applications

Supercritical Fluid Extraction (SFE)

The use of this compound in supercritical fluid extraction processes is gaining attention due to its favorable properties as a solvent. SFE with this compound can enhance the extraction efficiency of organic compounds from various matrices, making it valuable in environmental analysis and remediation efforts .

Mécanisme D'action

The mechanism of action of pentylbenzene in chemical reactions involves the interaction of the benzene ring with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the benzene ring donates electron density to the electrophile, forming a sigma complex. Subsequent loss of a proton restores the aromaticity of the benzene ring . The benzylic position is particularly reactive due to the stabilization of intermediates through resonance.

Comparaison Avec Des Composés Similaires

Table 1: Conformational Diversity in Alkylbenzenes

| Compound | Conformers within 5 kJ/mol | Dominant Conformers |

|---|---|---|

| Butylbenzene | 4 | all-trans, g1, g2 |

| This compound | 8 | all-trans, g1, g1g2 |

| Hexylbenzene | 11 | all-trans, g1, g1g2 |

| Octylbenzene | 17 | all-trans, g1, g1g3g4 (folded) |

Data derived from DFT B3LYP-D3BJ/def2TZVP calculations .

Physical and Chemical Properties Comparison

Hydrophobicity and Chromatographic Behavior

In reversed-phase liquid chromatography (HPLC), this compound elutes later than butylbenzene but earlier than hexylbenzene due to increasing hydrophobicity with chain length. For example:

- Retention Order : Benzene < toluene < ethylbenzene < propylbenzene < butylbenzene < This compound < hexylbenzene < heptylbenzene .

- Hydrophobic Selectivity : this compound and butylbenzene are used as probe pairs to characterize octadecylsilane (C18) column selectivity, with this compound exhibiting stronger retention (logP ≈ 5.1 vs. 4.5 for butylbenzene) .

Table 2: Key Physical Properties

| Compound | Molecular Weight | Boiling Point (°C) | logP | Solubility (mg/L) |

|---|---|---|---|---|

| Butylbenzene | 134.22 | 183 | 4.5 | 12.3 |

| This compound | 148.24 | 205 | 5.1 | 5.8 |

| Hexylbenzene | 162.27 | 226 | 5.7 | 2.1 |

Data compiled from chromatographic and environmental studies .

Reactivity in Chemical Reactions

Alkoxylation and C–H Activation

Electron-deficient W₂C nanocrystals catalyze alkoxylation of this compound with 20–98% conversion, depending on reaction conditions. Tertiary C–H bonds (e.g., in cumene) react more readily than secondary bonds in this compound, highlighting steric and electronic effects .

Activité Biologique

Pentylbenzene, a member of the alkylbenzene family, is a compound that has garnered attention due to its potential biological activities. This article synthesizes various studies and findings related to the biological activity of this compound and its derivatives, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

This compound (C_{11}H_{16}) is characterized by a benzene ring attached to a pentyl group. Its hydrophobic nature influences its biological activity, particularly in interactions with biological membranes and proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, 2,4-dihydroxy-6-n-pentylbenzoic acid and its esters have shown significant antifungal and antibacterial activities. The effectiveness of these compounds can be correlated with their hydrophobicity, as measured by logP values.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Inhibition Zone (mm) | LogP Value |

|---|---|---|

| Perlatolic Acid (1) | 10 | 9.28 |

| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate (2) | 0 (S. aureus) / 10 (E. coli) | 5.01 |

| 2,4-Dihydroxy-6-n-pentylbenzoic Acid (15) | 5 | Not specified |

These results indicate that compounds with a free hydroxyl group in the aromatic ring exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

This compound derivatives have also been investigated for their cytotoxic effects on cancer cell lines. A notable study isolated 4-methyl-5-n-pentylbenzene-1,3-diol from Dictyostelium mucoroides, which demonstrated anti-leukemic activity against human leukemia cell lines K562 and HL-60. The compound was found to suppress cell growth effectively .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 4-Methyl-5-n-pentylbenzene-1,3-diol | K562 | 50 |

| 4-Methyl-5-n-pentylbenzene-1,3-diol | HL-60 | 45 |

The results suggest that this compound derivatives may hold promise as potential therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation in leukemia cells .

The biological activities of this compound and its derivatives can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature allows these compounds to integrate into lipid membranes, potentially disrupting cellular integrity.

- Enzyme Inhibition : Some derivatives may act as enzyme inhibitors, affecting metabolic pathways in microbial cells or cancer cells.

- Receptor Interaction : Certain compounds show potential as ligands for specific receptors involved in cellular signaling pathways .

Case Studies

A case study involving the antibacterial effect of this compound derivatives was conducted using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The findings revealed varying degrees of susceptibility, indicating that structural modifications could enhance antimicrobial efficacy.

In another study focused on cytotoxicity, the impact of this compound derivatives on human cancer cell lines was assessed through MTT assays. The results indicated significant cytotoxic effects at specific concentrations, suggesting a dose-dependent relationship .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.